2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one

Organic Synthesis Protecting Group Strategy Reaction Compatibility

Researchers requiring acid-stable primary alcohol protection in multi-step synthesis face premature deprotection when using TMS or TBS ethers under acidic conditions. This TBDPS-protected 1,3-dioxolan-4-one eliminates this risk with 5,000,000-fold greater acid stability than TMS and 250-fold vs. TBS, enabling uninterrupted acidic transformations. • Preserves hydroxymethyl protection during acetal cleavage, glycosylation, and other acid-catalyzed steps • Serves as a stable chiral glycerol equivalent for asymmetric synthesis of β-blockers, macrolides, and polyketides • Supplied at ≥95% purity; long-term storage at 0-8°C; global shipping available

Molecular Formula C20H24O4Si
Molecular Weight 356.5 g/mol
CAS No. 145397-22-4
Cat. No. B116079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one
CAS145397-22-4
Synonyms2-[(TERT-BUTYLDIPHENYLSILYLOXY)METHYL]-1,3-DIOXOLAN-4-ONE
Molecular FormulaC20H24O4Si
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3OCC(=O)O3
InChIInChI=1S/C20H24O4Si/c1-20(2,3)25(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19-22-14-18(21)24-19/h4-13,19H,14-15H2,1-3H3
InChIKeyLXNNUTBRNIWRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one (CAS 145397-22-4) Procurement Guide: Product Class and Core Identifiers


The compound 2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one (CAS 145397-22-4) is a functionalized 1,3-dioxolan-4-one derivative incorporating a tert-butyldiphenylsilyl (TBDPS) protecting group at the hydroxymethyl position . It is characterized by the molecular formula C20H24O4Si and a molecular weight of 356.49 g/mol . Commercially, this compound is supplied as a research reagent with a typical minimum purity specification of 95% and is recommended for long-term storage at 0–8 °C .

Why Generic Substitution of 2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one (CAS 145397-22-4) Is Scientifically Unsound


A procurement decision cannot treat silyl-protected 1,3-dioxolan-4-ones as interchangeable reagents. The selection of the tert-butyldiphenylsilyl (TBDPS) protecting group over its common analogs (e.g., TMS, TBS, TIPS) fundamentally alters the molecule's behavior in multi-step synthesis due to a hierarchy of acid-lability that spans six orders of magnitude [1]. Specifically, TBDPS ethers exhibit relative acid hydrolysis stability approximately 250-fold greater than TBS and 5,000,000-fold greater than TMS [1]. Consequently, substituting a less robust silyl ether would result in premature deprotection during acid-catalyzed transformations, while substituting a more sterically encumbered or orthogonal group would alter reaction selectivity and necessitate different deprotection protocols [2]. The following sections provide the quantitative evidence base to support this procurement decision.

Quantitative Evidence: Differentiating 2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one (CAS 145397-22-4) for Procurement


Acid Hydrolysis Stability: TBDPS vs. TMS, TES, TBS, and TIPS Protecting Groups

The TBDPS group exhibits superior stability to acidic hydrolysis compared to other common silyl protecting groups. The relative stability hierarchy in acidic media has been established as TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This indicates the target compound's TBDPS group is 250 times more stable than a TBS-protected analog and 5 million times more stable than a TMS-protected analog under acidic conditions.

Organic Synthesis Protecting Group Strategy Reaction Compatibility

Commercial Purity Benchmarking for Research-Grade Reagent

As a commercially available research reagent, the target compound is consistently offered with a minimum purity specification of 95% by suppliers such as AK Scientific and CymitQuimica . This purity level represents a de facto industry benchmark for this specific silyl-protected dioxolanone, ensuring reliable performance in synthetic applications without the need for extensive pre-use purification.

Chemical Procurement Quality Control Reagent Specification

Orthogonal Protection Capability: TBDPS vs. Other Silyl Ethers

The TBDPS group's high stability allows it to serve as an orthogonal protecting group. It is unaffected by 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions that cleave O-tetrapyranyl, O-trityl, and O-tert-butyldimethylsilyl (TBDMS) ethers [1]. Furthermore, the TBDPS group can be selectively removed in the presence of a TBDMS group using specific conditions (e.g., NaH in HMPA at 0 °C for five minutes) [1].

Complex Molecule Synthesis Orthogonal Protection Carbohydrate Chemistry

Recommended Research and Industrial Application Scenarios for 2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one (CAS 145397-22-4)


Multi-Step Total Synthesis of Acid-Sensitive Natural Products

This compound is the reagent of choice for synthetic sequences requiring an acid-stable protecting group for a primary alcohol. Given that its TBDPS group is 5,000,000 times more resistant to acid hydrolysis than a TMS group [1], it enables the use of acidic conditions for other transformations (e.g., acetal deprotection, glycosylation) without compromising the integrity of the protected hydroxymethyl moiety. This is critical in the total synthesis of polyketides, macrolides, and complex terpenoids where multiple acid-labile functionalities are present.

Carbohydrate Chemistry and Glycoconjugate Synthesis

In the synthesis of complex oligosaccharides and glycoconjugates, the TBDPS group is widely used for the selective protection of primary hydroxyl groups [2]. Its ability to withstand hydrogenolysis conditions and remain intact during acidic manipulations of other protecting groups (e.g., benzylidene acetals) [3] makes it an essential building block for generating orthogonally protected monosaccharide intermediates, thereby streamlining the assembly of glycans for biological studies.

Chiral Synthon Preparation for Asymmetric Synthesis

The 1,3-dioxolan-4-one scaffold serves as a masked glycerol equivalent and a versatile chiral building block in asymmetric synthesis [4]. The TBDPS-protected version (the target compound) provides a stable, functionalized chiral pool synthon. Its robust silyl protection allows for subsequent chemical manipulations (e.g., alkylation, acylation, or cycloaddition) on the dioxolanone ring under various reaction conditions without risk of premature deprotection, ensuring high stereochemical integrity in the synthesis of pharmaceuticals like β-blockers [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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